
Cyclopropane, 1,2,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,2,3-trimethyl-: is an organic compound with the molecular formula C6H12 . It is a derivative of cyclopropane where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 3 positions. This compound is known for its strained three-membered ring structure, which imparts unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reactions: One common method for synthesizing cyclopropane derivatives involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of suitable precursors, such as 1,3-dihalopropanes, under reductive conditions using zinc powder in ethanol.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic processes that allow for large-scale synthesis. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Cyclopropane derivatives can undergo oxidation reactions to form various products, including alcohols, ketones, and carboxylic acids.
Reduction: Reduction of cyclopropane derivatives can lead to the formation of alkanes.
Substitution: Substitution reactions, such as halogenation, can occur at the methyl groups or the cyclopropane ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Cyclopropane, 1,2,3-trimethyl- is used as a building block in organic synthesis due to its strained ring, which makes it highly reactive and useful for constructing complex molecules .
Biology and Medicine: Cyclopropane derivatives are studied for their potential biological activities. They are used in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, cyclopropane derivatives are used in the production of polymers and other materials due to their unique structural properties .
Wirkmechanismus
The mechanism of action of cyclopropane, 1,2,3-trimethyl-, involves its ability to participate in various chemical reactions due to the strain in its three-membered ring. This strain makes the compound highly reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The parent compound with no methyl substitutions.
1,1,2-Trimethylcyclopropane: A similar compound with different methyl group positions.
1,1-Dichloro-2,2,3-trimethylcyclopropane: A derivative with chlorine substitutions.
Uniqueness: Cyclopropane, 1,2,3-trimethyl-, is unique due to the specific positioning of its methyl groups, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
42984-19-0 |
|---|---|
Molekularformel |
C6H12 |
Molekulargewicht |
84.16 g/mol |
IUPAC-Name |
1,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3 |
InChI-Schlüssel |
PSGQRAAEZLHVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


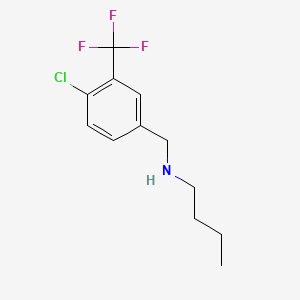
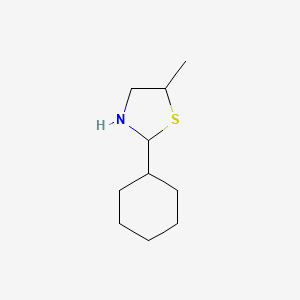


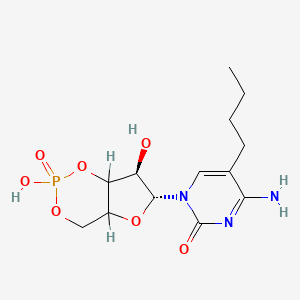
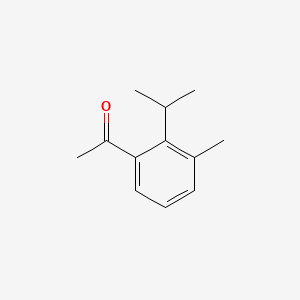

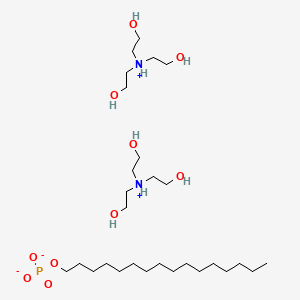


![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)

